

solubility and stability of 2-Hydrazinyl-6-methylpyridine

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Compound of Interest

Compound Name: 2-Hydrazinyl-6-methylpyridine

Cat. No.: B1590354

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An In-depth Technical Guide to the Solubility and Stability of **2-Hydrazinyl-6-methylpyridine**

Abstract

This technical guide provides a comprehensive analysis of the solubility and chemical stability of **2-Hydrazinyl-6-methylpyridine** ($C_6H_9N_3$), a critical heterocyclic building block in modern medicinal chemistry. Aimed at researchers, scientists, and drug development professionals, this document synthesizes theoretical principles with actionable experimental protocols. We delve into the methodologies for determining both kinetic and thermodynamic solubility in aqueous and organic media. Furthermore, a detailed framework for assessing the compound's intrinsic stability through forced degradation studies—encompassing hydrolytic, oxidative, photolytic, and thermal stress—is presented. The causality behind experimental design and potential degradation pathways are explored, emphasizing the susceptibility of the hydrazine moiety. All discussions are grounded in established analytical techniques, with a focus on developing a robust, stability-indicating HPLC-UV method for accurate quantification. This guide serves as a practical resource for anticipating and mitigating challenges related to the physicochemical properties of **2-Hydrazinyl-6-methylpyridine** in a research and development setting.

Introduction

2-Hydrazinyl-6-methylpyridine is a substituted pyridine derivative that serves as a key intermediate and structural motif in the synthesis of a wide range of biologically active molecules, particularly in the pharmaceutical and agrochemical sectors.^[1] Its utility stems from

the reactive hydrazine group (-NHNH₂) attached to the pyridine core, which allows for the facile construction of more complex heterocyclic systems like pyrazoles, triazoles, and pyridazines.

The successful transition of any new chemical entity from discovery to a viable product is fundamentally dependent on its physicochemical properties. Among the most critical of these are solubility and stability.^[2] Poor aqueous solubility can severely limit bioavailability and complicate formulation, while chemical instability can lead to loss of potency and the formation of potentially toxic degradants.^{[2][3]} Therefore, a thorough understanding and early characterization of these attributes for a key intermediate like **2-Hydrazinyl-6-methylpyridine** are not merely academic exercises; they are prerequisites for efficient process development, formulation design, and regulatory compliance.

This guide is designed to provide a senior-level perspective on evaluating the solubility and stability of this compound. We will move beyond simple data reporting to explain the scientific rationale behind the experimental protocols, enabling researchers to not only replicate the methods but also to adapt them to their specific needs.

Core Physicochemical Properties

A foundational understanding of a molecule's intrinsic properties is essential before embarking on detailed solubility or stability studies. These parameters often provide predictive insights into the compound's behavior.

Property	Value	Source / Comment
Chemical Name	(6-methylpyridin-2-yl)hydrazine	IUPAC Nomenclature
Synonyms	2-Hydrazinyl-6-methylpyridine, 2-Picoline-6-hydrazine	-
CAS Number	5315-24-2	[4]
Molecular Formula	C ₆ H ₉ N ₃	[5]
Molecular Weight	123.16 g/mol	[5]
Appearance	Colorless to pale yellow solid/oil	[1] [6] (Analog data)
Melting Point	41-44 °C (for 2- Hydrazinopyridine analog)	
Boiling Point	90-92 °C @ 1 mmHg (for 2- Hydrazinopyridine analog)	
Predicted XlogP	0.8	[5]
pKa (Predicted)	9.72 ± 0.70 (for 2- Hydrazinopyridine analog)	[6] (Likely refers to the pyridinium ion)

The predicted XlogP of 0.8 suggests a relatively balanced hydrophilic-lipophilic character. The basicity of the pyridine nitrogen and the hydrazine group indicates that the compound's solubility will be highly dependent on pH.[\[2\]](#)

Solubility Profile: A Dual Perspective

In drug discovery and development, solubility is not a single value but is assessed in two primary forms: kinetic and thermodynamic. Understanding the distinction is crucial for interpreting data correctly.

- Kinetic Solubility: Measures the concentration at which a compound, rapidly dissolved from a high-concentration DMSO stock, precipitates in an aqueous buffer.[\[7\]](#)[\[8\]](#) It is a high-throughput measurement that reflects the solubility of potentially metastable or amorphous forms and is useful for early-stage screening.[\[9\]](#)

- Thermodynamic Solubility: Represents the true equilibrium concentration of a compound in a saturated solution with an excess of its most stable solid form. This "gold standard" measurement is lower than kinetic solubility and is critical for late-stage development and formulation.

Experimental Protocol: Thermodynamic Aqueous Solubility (Shake-Flask Method)

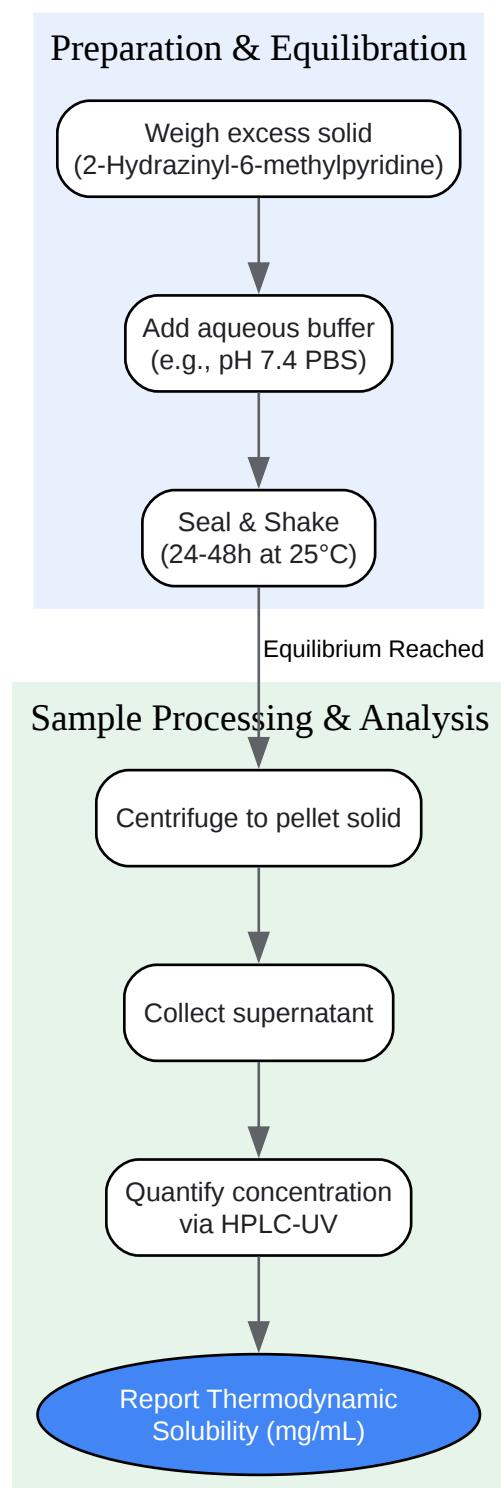
This protocol determines the equilibrium solubility, a cornerstone for biopharmaceutical and formulation assessment.

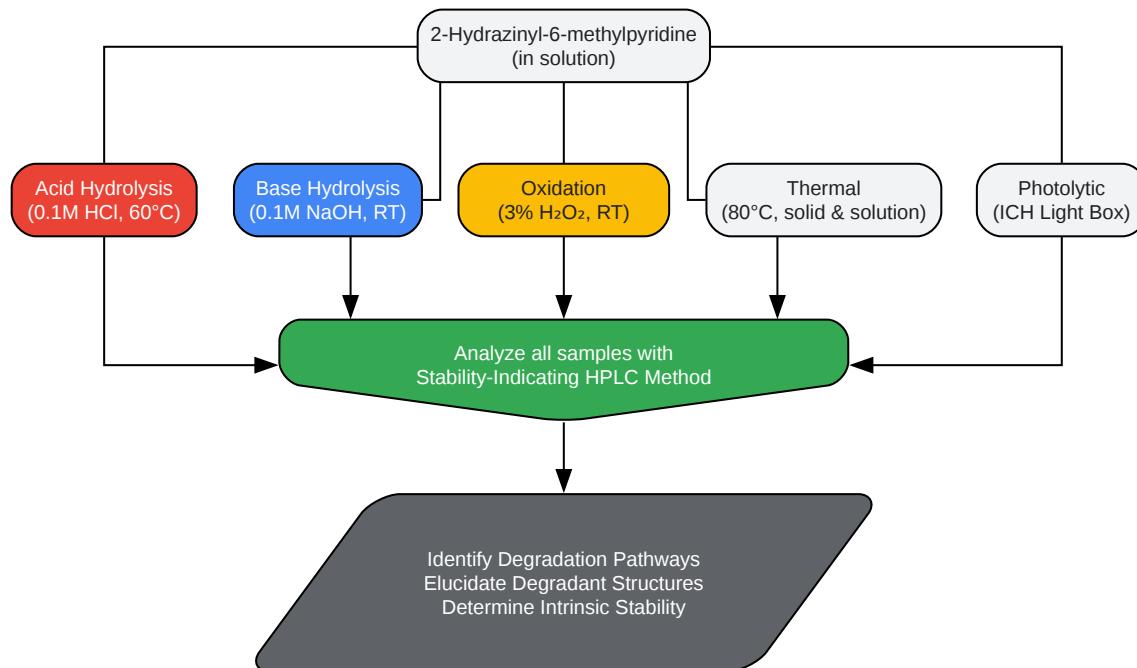
Causality: The shake-flask method is the definitive approach because it allows the system to reach a true thermodynamic equilibrium between the dissolved solute and the solid, crystalline material.^{[8][9]} The extended incubation period (24-48 hours) ensures that any supersaturated or metastable states have resolved into the most stable, and typically least soluble, crystalline form. Centrifugation and filtration are critical steps to remove all undissolved solids before analysis.

Step-by-Step Methodology:

- Preparation:** Add an excess amount of solid **2-Hydrazinyl-6-methylpyridine** (e.g., 5-10 mg) to a series of glass vials.
- Solvent Addition:** To each vial, add a known volume (e.g., 1 mL) of the desired aqueous buffer (e.g., pH 2.0 HCl buffer, pH 7.4 phosphate-buffered saline, pH 9.0 borate buffer).
- Equilibration:** Seal the vials and place them on an orbital shaker or rotator at a controlled temperature (e.g., 25 °C or 37 °C) for 24-48 hours.
- Phase Separation:** After incubation, allow the vials to stand for 1 hour. Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.
- Sampling:** Carefully withdraw a known volume of the clear supernatant.
- Filtration (Optional but Recommended):** Filter the supernatant through a 0.22 µm syringe filter (ensure the filter material does not bind the compound).

- Quantification: Dilute the filtrate with an appropriate mobile phase and quantify the concentration of the dissolved compound using a validated HPLC-UV method (see Section 5.2). Calculate the solubility in mg/mL or μ M.





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